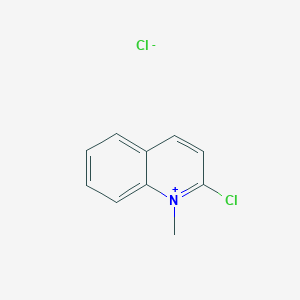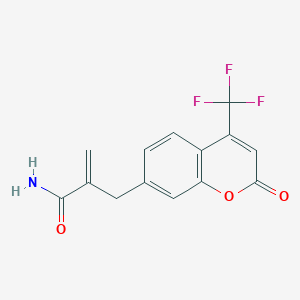
2-((2-Oxo-4-(trifluoromethyl)-2h-chromen-7-yl)methyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)methyl)acrylamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chromenone core with a trifluoromethyl group at the 4-position and an acrylamide moiety at the 7-position. The trifluoromethyl group imparts significant electron-withdrawing properties, making this compound highly reactive in various chemical reactions. It is used in various scientific research applications, including polymer chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)methyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-(4-(trifluoromethyl)coumarin)acrylamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale polymerization techniques, such as surface-initiated reversible deactivation radical polymerization (SI-RDRP). These methods allow for the efficient preparation of densely grafted brush layers on surfaces with high areal chain density .
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)methyl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis and applications .
Applications De Recherche Scientifique
2-((2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)methyl)acrylamide has a wide range of scientific research applications, including:
Polymer Chemistry: The compound is used in the synthesis of polymer brushes, which are essential for creating antifouling surfaces and other advanced materials.
Materials Science: It is utilized in the development of materials with specific properties, such as enhanced penetration and cross-linking capabilities.
Biological Research: The compound’s unique structure makes it a valuable tool in studying various biological processes and interactions.
Medical Research:
Mécanisme D'action
The mechanism of action of 2-((2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)methyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group plays a crucial role in its reactivity and ability to participate in various chemical reactions. The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to interact with various biological molecules and systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(Acryloylamino)-4-trifluoromethylcoumarin: This compound shares a similar structure with 2-((2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)methyl)acrylamide and exhibits similar chemical properties.
2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamides: These compounds have similar reactivity and are used in various chemical and biological research applications.
Fluorinated Derivatives of Sigma-1 Receptor Modulators: These compounds have similar structural features and are used in medical research.
Uniqueness
The uniqueness of this compound lies in its specific combination of a chromenone core with a trifluoromethyl group and an acrylamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific research applications .
Propriétés
Formule moléculaire |
C14H10F3NO3 |
|---|---|
Poids moléculaire |
297.23 g/mol |
Nom IUPAC |
2-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]methyl]prop-2-enamide |
InChI |
InChI=1S/C14H10F3NO3/c1-7(13(18)20)4-8-2-3-9-10(14(15,16)17)6-12(19)21-11(9)5-8/h2-3,5-6H,1,4H2,(H2,18,20) |
Clé InChI |
PLZJSOMEXUXAGD-UHFFFAOYSA-N |
SMILES canonique |
C=C(CC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12823920.png)


![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12823935.png)
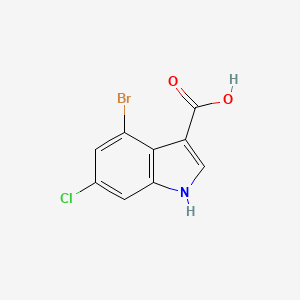
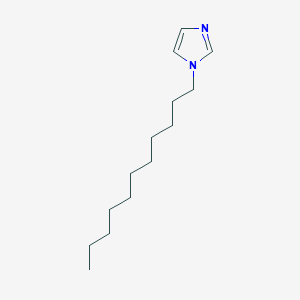
![11-Bromo-7H-benzo[c]carbazole](/img/structure/B12823950.png)
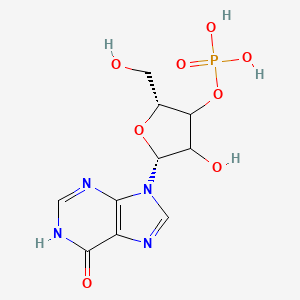
![5-Methoxy-2-methyl-7-(((1R,2S,4aR,8aS)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl)benzo[d]oxazol-6-ol](/img/structure/B12823961.png)
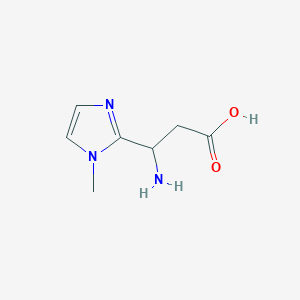
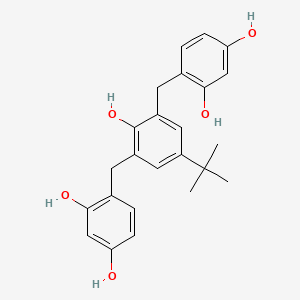
![2-(2,6-Dimethylphenyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12823979.png)

